molecular formula C10H18N4O B15310738 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine

2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine

Cat. No.: B15310738
M. Wt: 210.28 g/mol
InChI Key: YEISITRBPCJUFW-UHFFFAOYSA-N
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Description

2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a morpholine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole or morpholine rings .

Scientific Research Applications

2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1h-1,2,4-triazol-5-yl)morpholine
  • 2-(1-Methyl-3-ethyl-1h-1,2,4-triazol-5-yl)morpholine
  • 2-(1-Methyl-3-butyl-1h-1,2,4-triazol-5-yl)morpholine

Uniqueness

2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group at the 3-position of the triazole ring can affect the compound’s lipophilicity and ability to interact with biological targets .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(2-methyl-5-propyl-1,2,4-triazol-3-yl)morpholine

InChI

InChI=1S/C10H18N4O/c1-3-4-9-12-10(14(2)13-9)8-7-11-5-6-15-8/h8,11H,3-7H2,1-2H3

InChI Key

YEISITRBPCJUFW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=N1)C2CNCCO2)C

Origin of Product

United States

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